molecular formula C29H49N5O7 B2501872 16-Butan-2-yl-10,11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone CAS No. 27482-48-0

16-Butan-2-yl-10,11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone

Cat. No. B2501872
CAS RN: 27482-48-0
M. Wt: 579.739
InChI Key: LKJMCPAAJZITNV-UHFFFAOYSA-N
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Description

16-Butan-2-yl-10,11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone is a useful research compound. Its molecular formula is C29H49N5O7 and its molecular weight is 579.739. The purity is usually 95%.
BenchChem offers high-quality 16-Butan-2-yl-10,11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16-Butan-2-yl-10,11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Metal Complexes Research on structurally similar macrocyclic compounds has demonstrated their ability to form complexes with various metal ions. For instance, the synthesis and characterization of nickel(II) and copper(II) complexes with macrocycles show that these compounds can adopt specific geometries (square-planar or distorted square-pyramidal) based on the metal ion and the structural details of the macrocycle. These complexes have been analyzed using X-ray crystallography, electronic absorption, and cyclic voltammetry, indicating their potential in catalysis, molecular recognition, and as models for studying metalloprotein active sites (Choi et al., 2001).

Fungicidal Activity Some macrocyclic compounds have shown significant biological activities, such as fungicidal properties. For example, certain isopropyl carbamate diastereomers have exhibited excellent activity against Phytophthora capsici, a plant pathogen, highlighting their potential use in agriculture to combat fungal infections (Tian et al., 2022).

Chemical Synthesis and Medicinal Chemistry Macrocyclic compounds often play a critical role in the development of new pharmaceuticals. Their complex structures can interact with biological targets in unique ways, leading to the discovery of compounds with novel therapeutic effects. For example, the synthesis of new fully N-alkylated tetraaza macrocycles has provided insights into their complexation behaviors and the effects of N-alkyl groups on their properties, which can be relevant in drug design and development (Kang et al., 1995).

properties

IUPAC Name

16-butan-2-yl-10,11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H49N5O7/c1-9-18(6)24-27(38)31-23(17(4)5)29(40)33(8)19(7)25(36)30-13-12-22(35)41-21(15-16(2)3)28(39)34-14-10-11-20(34)26(37)32-24/h16-21,23-24H,9-15H2,1-8H3,(H,30,36)(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJMCPAAJZITNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H49N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950175
Record name 3-(Butan-2-yl)-1,4,10-trihydroxy-8,9-dimethyl-16-(2-methylpropyl)-6-(propan-2-yl)-3,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-7,14,17(16H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Butan-2-yl-10,11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone

CAS RN

27482-48-0
Record name 3-(Butan-2-yl)-1,4,10-trihydroxy-8,9-dimethyl-16-(2-methylpropyl)-6-(propan-2-yl)-3,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-7,14,17(16H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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